molecular formula C17H20O B14215625 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- CAS No. 651020-90-5

1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)-

Cat. No.: B14215625
CAS No.: 651020-90-5
M. Wt: 240.34 g/mol
InChI Key: PAVASEJDJPRUOV-QGZVFWFLSA-N
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Description

1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is a complex organic compound with the molecular formula C17H20O and a molecular weight of 240.34 g/mol . This compound is characterized by the presence of an alkyne group, a hydroxyl group, and a substituted phenyl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- typically involves multi-step organic reactions. One common method includes the alkylation of a terminal alkyne with a suitable electrophile, followed by the addition of a hydroxyl group at the third carbon position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .

Properties

CAS No.

651020-90-5

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C17H20O/c1-4-6-10-15(5-2)17(18)13-12-16-11-8-7-9-14(16)3/h7-9,11,17-18H,2,4,6,10H2,1,3H3/t17-/m1/s1

InChI Key

PAVASEJDJPRUOV-QGZVFWFLSA-N

Isomeric SMILES

CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1C)O

Canonical SMILES

CCCCC(=C=C)C(C#CC1=CC=CC=C1C)O

Origin of Product

United States

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